5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chloro, fluorobenzyl, and methoxy groups.
Preparation Methods
The synthesis of 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The introduction of the chloro, fluorobenzyl, and methoxy groups is carried out through various substitution reactions. For instance, the fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Final Coupling: The final step involves coupling the substituted benzimidazole with the appropriate amine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-2-furaldehyde: This compound shares some structural similarities but differs in its core structure and specific substituents.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib): Another related compound with different applications and biological activities.
Properties
Molecular Formula |
C22H19ClFN3O3 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C22H19ClFN3O3/c1-29-20-9-13(11-25-15-6-7-18-19(10-15)27-22(28)26-18)8-16(23)21(20)30-12-14-4-2-3-5-17(14)24/h2-10,25H,11-12H2,1H3,(H2,26,27,28) |
InChI Key |
NRMZWGCIGMGYFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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